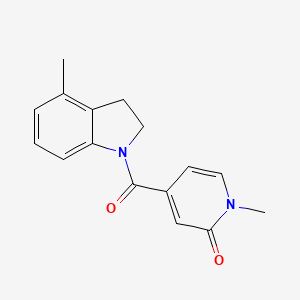
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling has been implicated in various human cancers, making EGFR an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.
作用機序
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the activation of EGFR in various cancer cell lines. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways in vitro. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been used in various cell-based assays to investigate the role of EGFR in cancer cell growth and survival. However, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has poor pharmacokinetic properties, which can limit its use in animal studies.
将来の方向性
1. Development of more potent and selective EGFR inhibitors: Despite its potent inhibitory activity, 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has limitations in terms of solubility and pharmacokinetic properties. Therefore, there is a need to develop more potent and selective EGFR inhibitors with improved pharmacological properties.
2. Combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents: 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Therefore, there is a potential for combination therapy with 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one and other anticancer agents to improve treatment outcomes.
3. Investigation of EGFR signaling in other diseases: EGFR signaling has been implicated in various diseases, including inflammatory disorders and neurodegenerative diseases. Therefore, there is a need to investigate the role of EGFR signaling in these diseases and the potential for EGFR inhibitors, such as 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one, as therapeutic agents.
合成法
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one can be synthesized through a multistep process starting from 2,3-dihydroindole-1-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 4-methyl-2-aminopyridine to yield the desired intermediate. The final step involves the N-methylation of the intermediate using methyl iodide to produce 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one. The overall yield of the synthesis is about 20%.
科学的研究の応用
1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and head and neck cancers. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one exerts its anticancer effects by blocking the activation of EGFR, which leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. 1-Methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
特性
IUPAC Name |
1-methyl-4-(4-methyl-2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-14-13(11)7-9-18(14)16(20)12-6-8-17(2)15(19)10-12/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMYFKNXBNELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=CC=C1)C(=O)C3=CC(=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7531255.png)

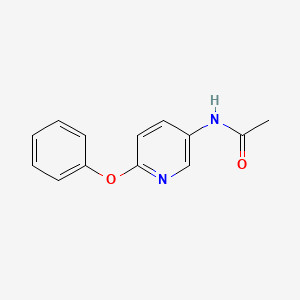
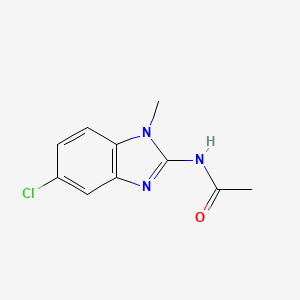
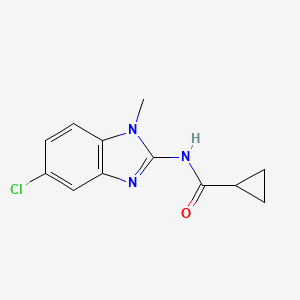
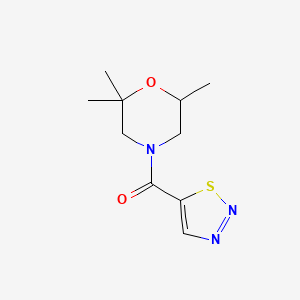
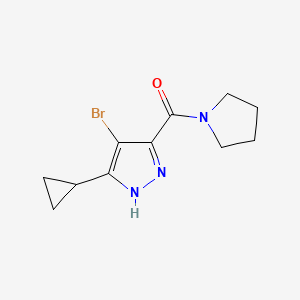


![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)